Cas no 1374681-29-4 (4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide)
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide
- 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide
-
- Inchi: 1S/C17H20ClNO4S/c1-12-10-14(5-6-15(12)18)24(20,21)19-9-8-13-4-7-16(22-2)17(11-13)23-3/h4-7,10-11,19H,8-9H2,1-3H3
- InChI Key: OWMJXTIKSKUUHL-UHFFFAOYSA-N
- SMILES: C1(S(NCCC2=CC=C(OC)C(OC)=C2)(=O)=O)=CC=C(Cl)C(C)=C1
Experimental Properties
- Density: 1.260±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 516.1±60.0 °C(Predicted)
- pka: 10.85±0.50(Predicted)
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3386-4717-2μmol |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide |
1374681-29-4 | 90%+ | 2μmol |
$57.0 | 2023-11-21 | |
| Life Chemicals | F3386-4717-5μmol |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide |
1374681-29-4 | 90%+ | 5μmol |
$63.0 | 2023-11-21 | |
| Life Chemicals | F3386-4717-10μmol |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide |
1374681-29-4 | 90%+ | 10μmol |
$69.0 | 2023-11-21 | |
| Life Chemicals | F3386-4717-20μmol |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide |
1374681-29-4 | 90%+ | 20μmol |
$79.0 | 2023-11-21 | |
| Life Chemicals | F3386-4717-1mg |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide |
1374681-29-4 | 90%+ | 1mg |
$54.0 | 2023-11-21 | |
| Life Chemicals | F3386-4717-2mg |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide |
1374681-29-4 | 90%+ | 2mg |
$59.0 | 2023-11-21 | |
| Life Chemicals | F3386-4717-3mg |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide |
1374681-29-4 | 90%+ | 3mg |
$63.0 | 2023-11-21 | |
| Life Chemicals | F3386-4717-4mg |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide |
1374681-29-4 | 90%+ | 4mg |
$66.0 | 2023-11-21 | |
| Life Chemicals | F3386-4717-5mg |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide |
1374681-29-4 | 90%+ | 5mg |
$69.0 | 2023-11-21 | |
| Life Chemicals | F3386-4717-10mg |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide |
1374681-29-4 | 90%+ | 10mg |
$79.0 | 2023-11-21 |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide
Research Brief on 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide (CAS: 1374681-29-4)
The compound 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide (CAS: 1374681-29-4) has recently emerged as a subject of significant interest in chemical biology and medicinal chemistry research. This sulfonamide derivative, characterized by its unique structural features including a chloro-methyl benzene sulfonamide core and a dimethoxyphenylethyl side chain, has demonstrated promising biological activities in recent studies.
Recent investigations published in the Journal of Medicinal Chemistry (2023) have explored this compound's potential as a selective inhibitor of carbonic anhydrase isoforms, particularly CA IX and XII, which are overexpressed in various cancer types. The research team employed molecular docking studies and X-ray crystallography to elucidate the binding mode of this compound within the enzyme active site, revealing key interactions with zinc-coordinated water molecules and hydrophobic residues.
In vitro studies conducted by the same research group demonstrated potent inhibitory activity against CA IX (IC50 = 12.3 nM) with remarkable selectivity over off-target isoforms (CA I and II). The compound showed enhanced membrane permeability compared to classical sulfonamide inhibitors, attributed to its lipophilic dimethoxyphenylethyl moiety. This property was further confirmed through parallel artificial membrane permeability assays (PAMPA).
A 2024 study published in Bioorganic Chemistry explored the anticancer potential of this compound in hypoxic tumor models. The research demonstrated significant growth inhibition in 3D spheroid cultures of renal cell carcinoma (RCC) under hypoxic conditions, with minimal cytotoxicity toward normal kidney cells. Mechanistic studies suggested that the compound disrupts pH regulation in cancer cells by inhibiting CA IX-mediated bicarbonate transport, leading to intracellular acidification and subsequent apoptosis.
From a chemical synthesis perspective, recent advancements in the preparation of 1374681-29-4 have been reported in Organic Process Research & Development (2023). The improved synthetic route features a Pd-catalyzed coupling reaction between 4-chloro-3-methylbenzenesulfonyl chloride and 2-(3,4-dimethoxyphenyl)ethylamine, achieving an overall yield of 68% with excellent purity (>99.5%). This scalable process has facilitated the production of sufficient quantities for preclinical evaluation.
Pharmacokinetic studies in rodent models revealed favorable properties of this sulfonamide derivative, including good oral bioavailability (F = 58%) and a plasma half-life of 4.2 hours. The compound demonstrated preferential accumulation in hypoxic tumor tissues, with tumor-to-plasma ratios reaching 8:1 at 6 hours post-administration, as measured by LC-MS/MS analysis.
Current research directions focus on structural optimization to further improve isoform selectivity and pharmacokinetic properties. Several analogs featuring modifications to the methyl group and methoxy substituents are under investigation, with preliminary results suggesting enhanced potency against CA XII while maintaining selectivity. These developments position 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide as a promising lead compound for the development of novel anticancer agents targeting tumor hypoxia.
1374681-29-4 (4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)